tert-butyl 3-[[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]methyl]piperidine-1-carboxylate
Description
The compound with the identifier “tert-butyl 3-[[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]methyl]piperidine-1-carboxylate” is a chemical entity listed in the PubChem database
Properties
IUPAC Name |
tert-butyl 3-[[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)21-10-6-7-13(12-21)11-19-16-14-8-4-5-9-15(14)26(23,24)20-16/h4-5,8-9,13H,6-7,10-12H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTQIRJXMVNRTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC2=NS(=O)(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC2=NS(=O)(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the compound “tert-butyl 3-[[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]methyl]piperidine-1-carboxylate” involves specific synthetic routes and reaction conditions. One of the methods includes using N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out through a C-H alkylation reaction using a mechanical grinding method under the action of a manganese catalyst, magnesium metal, and other reagents .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound “tert-butyl 3-[[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]methyl]piperidine-1-carboxylate” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
The compound “tert-butyl 3-[[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]methyl]piperidine-1-carboxylate” has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which the compound “tert-butyl 3-[[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]methyl]piperidine-1-carboxylate” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “tert-butyl 3-[[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]methyl]piperidine-1-carboxylate” include other indole derivatives and compounds with similar chemical structures. Examples include:
- 1,2-dichloroethene (CID 638186 and CID 643833)
- Other indole-based compounds with varying substituents .
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and the potential applications that arise from it. Its distinct reactivity and interactions with other molecules make it a valuable compound for various scientific and industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
